4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Lipophilicity Drug-likeness Permeability

4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 1046051-28-8 as the hydrochloride salt; free base MW 261.32 g/mol) is a trisubstituted 5-aminopyrazole featuring a 3,4-diethoxyphenyl group at C4, a methyl group at C3, and a free 5-amino group amenable to further derivatization. The compound belongs to the well-precedented class of 3,4-diarylpyrazole kinase inhibitor scaffolds, exemplified by patents claiming CDK, aurora kinase, and GSK-3 inhibitory activity for 3,4-disubstituted 1H-pyrazoles.

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
Cat. No. B11051968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=C(NN=C2N)C)OCC
InChIInChI=1S/C14H19N3O2/c1-4-18-11-7-6-10(8-12(11)19-5-2)13-9(3)16-17-14(13)15/h6-8H,4-5H2,1-3H3,(H3,15,16,17)
InChIKeyXNTZDBGTOFBBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine: A Modular 5-Aminopyrazole Scaffold with Quantifiable Lipophilicity Differentiation for Medicinal Chemistry and Kinase-Targeted Library Design


4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 1046051-28-8 as the hydrochloride salt; free base MW 261.32 g/mol) is a trisubstituted 5-aminopyrazole featuring a 3,4-diethoxyphenyl group at C4, a methyl group at C3, and a free 5-amino group amenable to further derivatization [1]. The compound belongs to the well-precedented class of 3,4-diarylpyrazole kinase inhibitor scaffolds, exemplified by patents claiming CDK, aurora kinase, and GSK-3 inhibitory activity for 3,4-disubstituted 1H-pyrazoles [2]. Its calculated physicochemical profile (LogP 1.71, polar surface area 73.16 Ų, 5 rotatable bonds, Lipinski Rule-of-Five compliant) [1] positions it within favorable drug-like space while offering quantifiable differentiation from the widely available 3,4-dimethoxy congener.

Why 4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine Cannot Be Replaced by the Dimethoxy or Unsubstituted Phenyl Analog Without Altering Key Molecular Properties


Within the 4-aryl-3-methyl-5-aminopyrazole series, the nature and position of aryl alkoxy substituents profoundly influence lipophilicity, conformational flexibility, and target engagement potential. The 3,4-diethoxy pattern confers a measured LogP of 1.71 versus 1.00 for the 3,4-dimethoxy analog—a ΔLogP of +0.71 units that translates to a theoretical ~5-fold difference in octanol-water partition coefficient [1][2]. This magnitude of lipophilicity shift is sufficient to alter membrane permeability, plasma protein binding, and CYP450 susceptibility in ways that cannot be recapitulated by simple concentration adjustment of the dimethoxy variant. Furthermore, the two additional methylene rotors in the diethoxy compound (5 vs. 3 rotatable bonds) introduce greater conformational entropy, which can affect binding pocket accommodation and entropic penalties upon target engagement [1][2]. These physicochemical differences necessitate compound-specific optimization rather than generic substitution.

Quantitative Differentiation Evidence for 4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine vs. Key Structural Analogs


Controlled Lipophilicity Elevation: LogP 1.71 for the 3,4-Diethoxy vs. LogP 1.00 for the 3,4-Dimethoxy Congener

The 3,4-diethoxy compound exhibits a calculated LogP of 1.71, representing a +0.71 LogP unit increase compared to the 3,4-dimethoxy analog (LogP 1.00) [1][2]. The LogD at physiological pH (7.4) shows the same trend: 1.71 for diethoxy vs. 1.00 for dimethoxy [1][2]. This difference corresponds to a theoretical ~5.1-fold higher octanol-water partition coefficient for the diethoxy compound, predictive of enhanced passive membrane permeability while remaining within the favorable drug-like range (LogP < 5).

Lipophilicity Drug-likeness Permeability

Conformational Flexibility Differentiation: 5 Rotatable Bonds vs. 3 for the Dimethoxy Analog

The diethoxy substitution introduces two additional ethyl rotors compared to the dimethoxy variant, increasing the rotatable bond count from 3 to 5 while maintaining the same polar surface area (73.16 Ų) [1][2]. This preserves hydrogen-bonding capacity (2 HBD, 4 HBA for both compounds) [1][2] while expanding the conformational ensemble accessible for target binding.

Conformational entropy Binding pocket accommodation Molecular flexibility

Scaffold Patent Precedent: 3,4-Disubstituted Pyrazoles as CDK/Aurora/GSK-3 Kinase Inhibitors

The 3,4-diarylpyrazole scaffold is validated as a kinase inhibitory chemotype. Patent WO2006003440A1 explicitly claims 3,4-disubstituted pyrazole compounds as inhibitors of cyclin-dependent kinases (CDKs), aurora kinase, and glycogen synthase kinase-3 (GSK-3) [1]. US Patent 6,218,418 further establishes 3(5)-aminopyrazole derivatives as antitumor agents with claimed utility in cancer, cell proliferative disorders, and neurodegenerative diseases [2]. The target compound, bearing a free 5-amino group and a 3,4-diethoxyphenyl at C4, maps directly onto the generic Markush structures in these patents.

Kinase inhibition CDK Aurora kinase GSK-3 Antitumor

Drug-Likeness Compliance: Lipinski Rule-of-Five Pass with Favorable Ligand Efficiency Metrics

The compound satisfies all four Lipinski Rule-of-Five criteria: MW 261.32 (< 500), LogP 1.71 (< 5), HBD 2 (< 5), HBA 4 (< 10) [1]. The dimethoxy congener also passes (MW 233.27, LogP 1.00, HBD 2, HBA 4) [2]. However, the diethoxy compound's higher molecular weight (261.32 vs. 233.27) is accompanied by a proportional increase in lipophilicity, yielding a similar ligand efficiency profile. The unsubstituted phenyl analog (3-methyl-4-phenyl-1H-pyrazol-5-amine, MW 173.21, LogP 1.72 per Hit2Lead ) achieves comparable LogP with substantially lower MW, suggesting the diethoxy compound may offer a better balance of target-binding contacts vs. desolvation penalty for certain kinase ATP-binding pockets.

Drug-likeness Ligand efficiency Fragment-based design

Synthetic Tractability: Established One-Pot Condensation Route to 4-Aryl-5-aminopyrazoles Applicable to the 3,4-Diethoxy Substitution Pattern

The compound's core scaffold is accessible via condensation of β-ketonitriles with hydrazines, a well-validated route reviewed for 5-aminopyrazoles [1]. A related 4-aryl-5-aminopyrazole synthesis using 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles has been published, demonstrating the feasibility of 3,4-dialkoxyphenyl substitution in this scaffold [2]. The target compound is commercially available from multiple vendors (AKSci, MolCore, CymitQuimica, Apollo Scientific) as the hydrochloride salt with purities ≥ 95–98% , confirming reproducible synthetic access.

Synthetic accessibility One-pot synthesis Building block

Recommended Application Scenarios for 4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine Based on Quantitative Differentiation Evidence


Kinase-Focused Library Design Requiring Intermediate Lipophilicity (LogP 1.5–2.0) 5-Aminopyrazole Cores

The diethoxy compound's LogP of 1.71 fills a specific lipophilicity gap between the more polar dimethoxy analog (LogP 1.00) and more lipophilic diarylpyrazoles. Library designers targeting kinase ATP-binding pockets that prefer moderately lipophilic hinge-binding scaffolds should prioritize this analog as a core fragment for parallel SAR exploration [1]. The 3,4-disubstituted pyrazole patent precedent for CDK, aurora, and GSK-3 inhibition [2] supports inclusion in kinase-targeted screening decks.

Scaffold-Hopping from Catechol-Containing Kinase Inhibitors to Ethoxy-Masked Bioisosteres

The 3,4-diethoxyphenyl group serves as a metabolically more stable, lipophilic bioisostere for the 3,4-dihydroxyphenyl (catechol) motif, which is prone to rapid glucuronidation and methylation. The ethoxy capping blocks Phase II metabolic conjugation sites while maintaining similar steric occupancy. The 5-amino group provides a synthetic handle for further elaboration (e.g., amide coupling, urea formation, or heterocycle annulation) as demonstrated in 5-aminopyrazole synthetic methodology [1].

Cell-Based Phenotypic Screening Where Moderate Passive Permeability is Desired

With a LogD(pH 7.4) of 1.71, PSA of 73.16 Ų, and only 2 HBDs [1], the compound is predicted to exhibit moderate passive membrane permeability without active efflux liability typical of highly polar fragments. This profile is suitable for cell-based assays where intracellular target engagement is required but excessive lipophilicity-driven cytotoxicity or protein binding must be avoided. The compound provides a midpoint reference for permeability-SAR studies within the 4-aryl-5-aminopyrazole series.

Computational Chemistry and Molecular Docking Studies of 3,4-Diarylpyrazole Kinase Binding Modes

The 3,4-diethoxyphenyl compound, together with its dimethoxy and unsubstituted phenyl comparators (for which calculated properties are available [1][2]), constitutes a matched molecular pair set suitable for computational analysis of alkoxy chain length effects on kinase binding pose, conformational sampling (5 vs. 3 rotatable bonds), and desolvation energetics. Such studies can inform prospective design of selective kinase inhibitors based on this scaffold.

Quote Request

Request a Quote for 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.